molecular formula C11H13BrClNO B293233 2-bromo-N-(2-chlorobenzyl)-2-methylpropanamide

2-bromo-N-(2-chlorobenzyl)-2-methylpropanamide

Cat. No. B293233
M. Wt: 290.58 g/mol
InChI Key: UTQPUDVDTGGGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(2-chlorobenzyl)-2-methylpropanamide is a chemical compound that belongs to the class of amides. It is a white crystalline solid that has a molecular weight of 318.68 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-chlorobenzyl)-2-methylpropanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
Studies have shown that 2-bromo-N-(2-chlorobenzyl)-2-methylpropanamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-(2-chlorobenzyl)-2-methylpropanamide in lab experiments is its potent antitumor activity. However, this compound is also associated with certain limitations, such as its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 2-bromo-N-(2-chlorobenzyl)-2-methylpropanamide. One of the most promising areas of research is the development of more efficient synthetic methods for the production of this compound. Another area of research is the investigation of the potential of this compound as a therapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential side effects.

Synthesis Methods

The synthesis of 2-bromo-N-(2-chlorobenzyl)-2-methylpropanamide can be achieved through a multistep process. The first step involves the reaction of 2-chlorobenzylamine with 2-bromo-2-methylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to obtain the final product.

Scientific Research Applications

2-bromo-N-(2-chlorobenzyl)-2-methylpropanamide has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

Molecular Formula

C11H13BrClNO

Molecular Weight

290.58 g/mol

IUPAC Name

2-bromo-N-[(2-chlorophenyl)methyl]-2-methylpropanamide

InChI

InChI=1S/C11H13BrClNO/c1-11(2,12)10(15)14-7-8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3,(H,14,15)

InChI Key

UTQPUDVDTGGGGZ-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NCC1=CC=CC=C1Cl)Br

Canonical SMILES

CC(C)(C(=O)NCC1=CC=CC=C1Cl)Br

Origin of Product

United States

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